Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate
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Overview
Description
2,6-Dimethoxyphenol is a compound that has been identified as one of the volatile flavor constituents in shoyu (soy sauce), wine, and wood smoke . It’s also used in various industries .
Synthesis Analysis
The oxidation process of 2,6-Dimethoxyphenol (2,6-DMP) by laccase from Botryosphaeria rhodina MAMB-05 and the corresponding enzyme-mediator systems was studied using cyclic voltammetry (CV) .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethoxyphenol is represented by the formula: (CH3O)2C6H3OH .
Chemical Reactions Analysis
The acid-catalyzed hydrolysis of methyl a-(2,6-dimethoxyphenyl)vinyl ether in aqueous solution at 25°C occurs with the hydronium ion catalytic coefficient kH- = 2.86 M-’ s-’ and gives the solvent isotope effect kH+/kD+ = 3.68 .
Physical And Chemical Properties Analysis
The physical properties of 2,6-Dimethoxyphenol include a boiling point of 261 °C and a melting point of 50-57 °C .
Scientific Research Applications
Pharmacological Properties in Rheumatic Diseases : A study by Baba et al. (1998) investigated the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound under evaluation as a disease-modifying antirheumatic drug. One metabolite, the 4-(4-hydroxy-3-methoxyphenyl) derivative, showed anti-inflammatory effects in an adjuvant arthritic rat model.
Crystal Structure Analysis : Gelli et al. (1994) studied the crystal structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.02,6]deca-4,9-diene-8-carboxylate, which shares structural similarities with Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate. This research provides insights into molecular configurations and bonding in related compounds (Gelli et al., 1994).
Reactivity and Basicity Studies : The reactivity and basicity of related compounds, such as 1,8-Dimethoxy-9-phenylxanthen-9-ol, were explored by Wada et al. (1999). These studies help in understanding the chemical properties and potential applications of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate in various reactions.
Synthesis of Novel Compounds : Research by Gentles et al. (1991) on the synthesis of bridged 3-benzazepine derivatives using ethyl 3,4-dimethoxyphenyl(phenyl)acetate demonstrates the potential of Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate in synthesizing structurally complex and pharmacologically relevant molecules.
Antioxidant Capacity Enhancement : A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-Dimethoxyphenol, a compound similar in structure to Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate, to synthesize dimers with enhanced antioxidant capacity. This research highlights the potential of using similar compounds in the development of bioactive substances with improved antioxidant properties.
Ionic Liquid Synthesis and Applications : The synthesis of a novel ionic liquid from reactions involving compounds related to Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate and its application in the synthesis of 1,8-dioxo-octahydroxanthenes was investigated by Piralghar et al. (2018). This showcases the potential for using such compounds in creating novel catalysts for organic reactions.
Safety And Hazards
properties
IUPAC Name |
ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-10-14(19)18-15(21-2)11-9-12-16(18)22-3/h9,11-12H,4-8,10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFIEJZHTQCFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645824 |
Source
|
Record name | Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate | |
CAS RN |
898758-53-7 |
Source
|
Record name | Ethyl 2,6-dimethoxy-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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